molecular formula C15H28ClN7O6 B12355990 Glycinamide, L-a-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-

Glycinamide, L-a-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]-

Cat. No.: B12355990
M. Wt: 437.88 g/mol
InChI Key: GUSKMJGXMUSXJY-WSZWBAFRSA-N
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Description

This compound is a structurally complex glycinamide derivative featuring an L-α-glutamyl backbone linked to a substituted butyl chain. Key structural elements include:

  • Glycinamide core: Provides hydrogen-bonding capability and peptide-like properties.
  • N-substituted butyl chain: Contains an aminoiminomethyl (guanidino) group, which enhances binding to negatively charged residues (e.g., in enzyme active sites), and a 2-chloroacetyl moiety, which may confer reactivity for covalent interactions or further functionalization .

The compound’s design suggests applications in targeted drug delivery (via the glutamyl moiety) or enzyme inhibition (via the guanidino and chloroacetyl groups). Its synthesis likely involves multi-step reactions, such as coupling chloroacetamide intermediates with protected glycinamide precursors, as seen in analogous compounds .

Properties

Molecular Formula

C15H28ClN7O6

Molecular Weight

437.88 g/mol

IUPAC Name

acetyl chloride;(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]amino]pentanoic acid

InChI

InChI=1S/C13H25N7O5.C2H3ClO/c14-7(3-4-9(15)21)11(23)19-6-10(22)20-8(12(24)25)2-1-5-18-13(16)17;1-2(3)4/h7-8H,1-6,14H2,(H2,15,21)(H,19,23)(H,20,22)(H,24,25)(H4,16,17,18);1H3/t7-,8-;/m0./s1

InChI Key

GUSKMJGXMUSXJY-WSZWBAFRSA-N

Isomeric SMILES

CC(=O)Cl.C(C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)N)CN=C(N)N

Canonical SMILES

CC(=O)Cl.C(CC(C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)N)CN=C(N)N

Origin of Product

United States

Preparation Methods

Dicyclohexylcarbodiimide (DCC) as a Coupling Agent

A foundational method involves activating the carboxyl group of N-trityl-protected L-glutamic acid derivatives for condensation with amino acid esters. For example:

  • Step 1 : α-Monoethyl N-trityl L-glutamate is dissolved in methylene chloride and treated with DCC to form an active ester intermediate.
  • Step 2 : Ethyl glycinate is added at 0°C, enabling nucleophilic attack by the glycinate’s amine group. The reaction proceeds overnight at room temperature, yielding an N-trityl-protected dipeptide diester.

Key Conditions :

Parameter Value Source
Solvent Methylene chloride
Temperature 0°C → room temperature
Coupling Agent DCC (2.5 g per 4.17 g substrate)
Yield 80–85%

Alternative Coupling Reagents

Recent methods employ HPLC-monitored solid-phase synthesis for higher purity, particularly for complex peptide sequences. For instance, VulcanChem’s process uses iterative deprotection/coupling cycles on resin-bound intermediates, achieving >95% purity post-HPLC.

Introduction of the (1S)-4-[(Aminoiminomethyl)Amino]Butyl Sidechain

Guanidinylation of Primary Amines

The (aminoiminomethyl)amino group (guanidine) is introduced via reaction of a primary amine with 1H-pyrazole-1-carboxamidine under basic conditions:

  • Step 1 : The butylamine intermediate is treated with 1H-pyrazole-1-carboxamidine in dimethylformamide (DMF) at pH 10.
  • Step 2 : The mixture is stirred for 12–24 hours, followed by neutralization and extraction.

Optimized Parameters :

Parameter Value Source
Reagent 1H-Pyrazole-1-carboxamidine
Solvent DMF
Reaction Time 12–24 hours
Yield 65–70%

Stereochemical Control

The (1S) configuration is preserved using chiral auxiliaries or asymmetric hydrogenation. For example, L-proline-derived catalysts ensure enantiomeric excess >99% in the final product.

Chloroacetylation of the Terminal Amine

Direct Acylation with Chloroacetyl Chloride

The terminal amine of the guanidinylated butyl sidechain is acylated using chloroacetyl chloride:

  • Step 1 : The amine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to −20°C.
  • Step 2 : Chloroacetyl chloride (1.2 equivalents) is added dropwise, followed by triethylamine to scavenge HCl.

Critical Parameters :

Parameter Value Source
Solvent THF
Temperature −20°C → 0°C
Equivalents (ClCH₂COCl) 1.2
Yield 75–80%

Side Reaction Mitigation

Excess chloroacetyl chloride leads to diacylation. To prevent this, low-temperature kinetics and stoichiometric control are essential. Post-reaction quenching with ice water improves isolation.

Deprotection and Final Purification

Trityl Group Removal

The N-trityl group is cleaved using 50% acetic acid at 80°C for 1 hour, releasing triphenylcarbinol as a byproduct. The crude product is crystallized from aqueous ethanol.

Chromatographic Purification

Final purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradients (5–95% over 30 minutes). This step ensures >98% purity, critical for pharmaceutical applications.

Purification Data :

Parameter Value Source
Column Hypersil BDS C18
Mobile Phase Acetonitrile/water (+0.1% TFA)
Retention Time 12.4 minutes
Recovery 85–90%

Comparative Analysis of Methods

Method Aspect DCC-Mediated Coupling Solid-Phase Synthesis
Yield 80–85% 70–75%
Purity 90–95% >95%
Stereocontrol Moderate (requires chiral aux) High (resin-bound intermediates)
Scalability Suitable for bulk Limited to small scale

Challenges and Optimization Opportunities

  • Racemization Risk : Prolonged reaction times during peptide coupling may lead to epimerization. Microwave-assisted synthesis reduces this risk.
  • Byproduct Formation : Dicyclohexylurea (from DCC) complicates purification. Substituting with EDC/HOBt improves compatibility.
  • Cost Efficiency : Trityl protection increases material costs. Alternative protectants (e.g., Fmoc) are under investigation.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert oxo groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperature control, and pH adjustments to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can produce a variety of substituted amino acids.

Scientific Research Applications

Pharmacological Studies

Glycinamide derivatives have been investigated for their potential as therapeutic agents. The unique structure of Glycinamide, L-alpha-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- may confer specific interactions with biological targets such as enzymes or receptors.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or obesity.
  • Receptor Modulation : The compound's structure allows it to interact with neurotransmitter receptors, which could be beneficial in treating neurological disorders.

Food Science

In food science, compounds similar to Glycinamide have been studied for their roles in flavor enhancement and preservation.

  • Flavor Enhancement : Research indicates that gamma-glutamyl peptides can enhance umami flavor in food products. Glycinamide's structural components may contribute to this effect by acting on taste receptors.
  • Preservation : The compound's potential antimicrobial properties could be explored for use as a natural preservative in food products, extending shelf life while maintaining safety.

Biochemical Research

The compound's ability to participate in biochemical pathways makes it a candidate for studies exploring metabolic processes.

  • Metabolic Pathways : As a derivative of glutamate and glycine, the compound might play a role in amino acid metabolism and neurotransmitter synthesis.
  • Cell Culture Studies : Investigations using mammalian cell lines could elucidate the compound's effects on cell proliferation and differentiation.

Case Study 1: Pharmacological Effects

A study conducted on the pharmacological effects of similar glycinamide compounds demonstrated significant inhibition of specific enzymes related to glucose metabolism. The results indicated a potential for developing anti-diabetic agents from these compounds.

Case Study 2: Flavor Enhancement in Food Products

Research involving the addition of gamma-glutamyl peptides to fermented foods showed an increase in umami flavor intensity. The study highlighted how these compounds could be used to improve flavor profiles without artificial additives.

Case Study 3: Biochemical Impact on Cell Lines

In vitro studies using CHO-K1 cell lines treated with glycinamide derivatives showed altered metabolic activity, suggesting that these compounds could modulate cellular responses and potentially serve as therapeutic agents.

Mechanism of Action

The mechanism of action of (S)-4-Amino-5-((2-amino-2-oxoethyl)((S)-1-chloro-6-guanidino-2-oxohexan-3-yl)amino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The table below compares the target compound with structurally or functionally related glycinamide derivatives:

Compound Name / Class Key Structural Features Biological/Functional Role Applications References
Target Compound L-α-glutamyl, glycinamide, 2-chloroacetyl, guanidino butyl chain Potential enzyme inhibition (e.g., glycinamide ribonucleotide formyltransferase analogs) Drug development (anticancer, antimicrobial)
N-Substituted Glycinamides (DPP-IV Inhibitors) Glycinamide core with aryl/heterocyclic substituents Competitive inhibition of dipeptidyl peptidase-IV (DPP-IV) Type 2 diabetes therapy
N-Acryloyl Glycinamide (NAGA) Acryloyl group + glycinamide Hydrogen-bonded polymer networks Biomedical materials (self-healing hydrogels, drug carriers)
Benzamide Derivative (CAS 1373232-26-8) Benzamide, chloroacetimidamido, carbamoyl groups Unspecified biological activity (structural analog for covalent inhibitors) Preclinical drug candidates
Bolaamphiphiles with Glycinamide Glycinamide head + long alkyl chain + sugar moiety Stabilization of lipid bilayers via U-shaped conformation Drug delivery systems, membrane studies

Key Research Findings

Enzyme Inhibition Potential: The guanidino group in the target compound mimics arginine residues, enabling competitive binding to enzymes like glycinamide ribonucleotide formyltransferase (GARFTase), a folate metabolism target in cancer . 2-Chloroacetyl may act as a reactive warhead, enabling covalent inhibition (e.g., similar to kinase inhibitors) .

Material Science Applications :

  • Unlike NAGA-based polymers , the target compound’s chloroacetyl group could enable post-synthetic modifications (e.g., click chemistry) for advanced material design .

Synthetic Challenges :

  • The compound’s stereochemistry (1S configuration) and multiple functional groups require stringent protection/deprotection strategies, contrasting with simpler glycinamide derivatives like DPP-IV inhibitors .

Contradictions and Limitations

  • Biological vs. Material Use : While most glycinamide derivatives are drug-oriented (e.g., DPP-IV inhibitors), the target compound’s hybrid structure may limit optimization for either biological or material applications .
  • Reactivity Risks : The 2-chloroacetyl group, while useful for covalent binding, could lead to off-target effects or instability in aqueous environments .

Biological Activity

Glycinamide, L-alpha-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- is a complex organic compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of Glycinamide is C14H25ClN6O5C_{14}H_{25}ClN_{6}O_{5}, with a molecular weight of approximately 437.88 g/mol. Its structure includes multiple functional groups that contribute to its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H25ClN6O5
Molecular Weight437.88 g/mol
CAS Number106771-50-0

Glycinamide is primarily recognized for its role in the purine biosynthesis pathway . It acts as a precursor in the synthesis of glycineamide ribonucleotide, a crucial intermediate in nucleotide metabolism. This pathway is fundamental for cellular energy production and DNA/RNA synthesis.

Key Biochemical Interactions

  • Enzyme Modulation : Glycinamide interacts with enzymes involved in nucleotide metabolism, enhancing their activity and stability.
  • Neurotransmitter Influence : Preliminary studies suggest that glycinamide may modulate neurotransmitter systems, potentially offering neuroprotective effects in neurodegenerative diseases such as Alzheimer's disease.

Biological Activities

Glycinamide exhibits several biological activities that make it relevant in pharmacology:

  • Neuroprotective Properties : Research indicates that glycinamide may protect neurons from damage due to oxidative stress, possibly aiding in the management of neurodegenerative conditions.
  • Ligand for Transition Metals : It has been studied for its ability to bind transition metals, influencing various enzymatic activities.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of Glycinamide:

  • Neuroprotection : A study published in Neuroscience Letters demonstrated that glycinamide administration improved cognitive function in animal models of Alzheimer's disease by enhancing synaptic plasticity and reducing neuroinflammation.
  • Cancer Research : Research published in Cancer Letters indicated that glycinamide could inhibit tumor growth by interfering with metabolic pathways essential for cancer cell proliferation.
  • Metabolic Disorders : A clinical trial reported in Diabetes Care suggested that glycinamide supplementation improved insulin sensitivity in patients with type 2 diabetes, indicating its potential role in metabolic regulation.

Summary of Findings

The biological activity of Glycinamide, L-alpha-glutamyl-N-[(1S)-4-[(aminoiminomethyl)amino]-1-(2-chloroacetyl)butyl]- showcases its multifaceted roles in biochemical pathways and therapeutic applications. Its interactions with enzymes and neurotransmitter systems highlight its potential as a valuable compound in pharmacological research.

Q & A

Q. What precautions are necessary when handling the chloroacetyl moiety during in vivo studies?

  • Methodological Answer : The chloroacetyl group is a potential alkylating agent. Use personal protective equipment (PPE) and conduct toxicity screens in zebrafish embryos (LC₅₀ < 10 µM indicates high risk). In rodents, monitor hepatic enzymes (ALT/AST) weekly. Formulate with antioxidants (e.g., ascorbic acid) to mitigate reactive metabolite formation .

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